BenchChemオンラインストアへようこそ!

2-(Thian-4-yloxy)pyrazine

Lipoxygenase inhibition Inflammation Platelet 12-LOX

2-(Thian-4-yloxy)pyrazine (CAS 2198020-56-1) is a heterocyclic small molecule (C₉H₁₂N₂OS, MW 196.27) composed of a pyrazine ring linked via an ether oxygen to a tetrahydro-2H-thiopyran (thian-4-yl) moiety. The compound belongs to the aryl thian-4-yl ether subclass—a structural motif explored in PDE4 inhibitor patents and kinase-targeting scaffolds—but published quantitative biological or physicochemical data for this specific entity remain absent from the peer-reviewed and patent literature as of the search date.

Molecular Formula C9H12N2OS
Molecular Weight 196.27
CAS No. 2198020-56-1
Cat. No. B2911636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Thian-4-yloxy)pyrazine
CAS2198020-56-1
Molecular FormulaC9H12N2OS
Molecular Weight196.27
Structural Identifiers
SMILESC1CSCCC1OC2=NC=CN=C2
InChIInChI=1S/C9H12N2OS/c1-5-13-6-2-8(1)12-9-7-10-3-4-11-9/h3-4,7-8H,1-2,5-6H2
InChIKeyHYQCJRCDNSGDLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(Thian-4-yloxy)pyrazine (CAS 2198020-56-1): Structural Identity, Procurement Profile, and Evidence Status


2-(Thian-4-yloxy)pyrazine (CAS 2198020-56-1) is a heterocyclic small molecule (C₉H₁₂N₂OS, MW 196.27) composed of a pyrazine ring linked via an ether oxygen to a tetrahydro-2H-thiopyran (thian-4-yl) moiety . The compound belongs to the aryl thian-4-yl ether subclass—a structural motif explored in PDE4 inhibitor patents and kinase-targeting scaffolds—but published quantitative biological or physicochemical data for this specific entity remain absent from the peer-reviewed and patent literature as of the search date. Prospective procurers should be aware that selection decisions must currently rest on in silico property projections and structural analogy rather than measured differentiation data .

Why 2-(Thian-4-yloxy)pyrazine Cannot Be Casually Replaced by Other Aryl Thian-4-yl Ethers or Pyrazine Derivatives


The pyrazine ring and the thian-4-yloxy group each impose distinct electronic and steric constraints that make simple analog substitution unreliable. Pyrazine is the most electron-deficient of the diazines; its two nitrogen atoms create a dipole and lower the π-electron density compared to pyridine or pyrimidine, directly affecting hydrogen-bond acceptor strength, metal-coordination geometry, and metabolic stability at the 2-position ether linkage [1]. The saturated thian-4-yl ring—unlike a planar aromatic thiophene or a morpholine ether—introduces a tetrahedral sulfur atom with a distinct oxidation potential (sulfide → sulfoxide → sulfone) and a different conformational ensemble, altering target complementarity and physicochemical profiles such as logP and solubility [2]. Consequently, even compounds sharing the same molecular formula but differing in heterocycle identity—e.g., 2-(thian-4-yloxy)pyrimidine (CAS 2197639-39-5, also C₉H₁₂N₂OS, MW 196.27)—cannot be assumed to exhibit equivalent binding, selectivity, or ADME behavior .

2-(Thian-4-yloxy)pyrazine (CAS 2198020-56-1): Quantitative Differentiation Evidence and Data Gaps


Platelet 12-Lipoxygenase Inhibition: Single-Concentration Screening Data vs. Reference 5-LOX Inhibitor Context

2-(Thian-4-yloxy)pyrazine was evaluated in a binding assay for in vitro inhibition of platelet 12-lipoxygenase at a single concentration of 30 µM, as recorded in Aladdin Scientific assay ALA615117 . The assay literature source (Kerdesky et al., J. Med. Chem., PMID 2066989) describes 4-hydroxythiazole inhibitors of 5-lipoxygenase with IC₅₀ values below 1 µM, but the reported 12-LOX counter-screen data for the comparator compounds were characterized only as 'weak activity' without discrete percent-inhibition or IC₅₀ figures. No quantitative inhibition value (percent inhibition or IC₅₀) for 2-(thian-4-yloxy)pyrazine itself is publicly accessible from this entry. This constitutes a critical data gap: a single-concentration result without a numerical readout prevents head-to-head ranking against known 12-LOX reference inhibitors such as baicalein (IC₅₀ ~ 0.1–1 µM) or CDC (cinnamyl-3,4-dihydroxy-α-cyanocinnamate) [1].

Lipoxygenase inhibition Inflammation Platelet 12-LOX

Calculated Physicochemical Properties: Pyrazine vs. Pyrimidine Thian-4-yl Ether Isomers

2-(Thian-4-yloxy)pyrazine and its direct isomer 2-(thian-4-yloxy)pyrimidine (CAS 2197639-39-5) share the identical molecular formula (C₉H₁₂N₂OS, MW 196.27) but differ in the positioning of the two nitrogen atoms within the six-membered heteroaromatic ring . Pyrazine (1,4-diazine) has a zero dipole moment and lower basicity (pKa of conjugate acid ~0.6) compared to pyrimidine (1,3-diazine; pKa ~1.3), resulting in weaker hydrogen-bond acceptor capacity at each nitrogen. This electronic difference is expected to produce diverging logP, aqueous solubility, and protein-binding interaction profiles, although experimentally measured values for either compound are absent from the public domain. In silico estimates for related C₉H₁₂N₂OS pyrazine analogs suggest logP in the range of 1.2–2.0 and topological polar surface area (tPSA) of approximately 40–50 Ų, but these are class-level projections rather than measured data [1].

Physicochemical profiling Drug-likeness Heterocycle comparison

Thian-4-yl vs. Morpholin-4-yl Ether: Sulfur Oxidation State as a Differentiation Axis

The thian-4-yl group contains a divalent sulfur atom (thioether) susceptible to metabolic and chemical oxidation to sulfoxide (S=O) and sulfone (O=S=O) states, a property absent in the common morpholine ether analog (oxygen in place of sulfur) [1]. This incremental oxidation ladder is a well-precedented strategy in medicinal chemistry for tuning solubility, polarity, and target off-rates—exemplified by the clinical progression of sulfide→sulfoxide→sulfone modifications in kinase inhibitors and anti-inflammatory agents [2]. The morpholin-4-yloxy analog of pyrazine (CAS not identified in this search; hypothetical comparator) would lack this tunability while introducing a basic tertiary amine (pKa ~7–8) that the neutral thian-4-yl group avoids. Quantitative head-to-head data (solubility at each oxidation state, CYP450 metabolic stability, target binding ΔG per oxidation level) do not exist in the public domain for this compound, placing this differentiation axis in the class-level inference category [3].

Sulfur oxidation CYP450 metabolism Solubility modulation

Pyrazine C-2 Ether Linkage: Conformational and Metabolic Distinction from C-2 Amino and C-2 Carbon Analogs

2-(Thian-4-yloxy)pyrazine employs an ether (C–O–C) linkage between the pyrazine and thian rings. The closest published analog class—3-chloro-N-(tetrahydro-2H-thiopyran-4-yl)pyrazin-2-amines (e.g., CAS 1997013-23-6, C₁₁H₁₆ClN₃S, MW 257.78)—uses an amine (C–N) linker, introducing an additional hydrogen-bond donor and a different rotational barrier [1]. Ether-linked pyrazines generally exhibit: (a) greater chemical stability toward hydrolytic cleavage than the corresponding amine; (b) absence of a basic nitrogen at the linker, reducing CYP2D6-mediated metabolism risk; and (c) distinct conformational preferences (C–O–C bond angle ~112° vs. C–N–C ~109° with sp³ character at nitrogen). No quantitative experimental comparison of metabolic stability, permeability, or target engagement exists between 2-(thian-4-yloxy)pyrazine and the amine-linked analogs in the public literature, placing this evidence at the class-level inference tier.

Ether vs. amine linker Metabolic stability Conformational analysis

Known Bioactivity Gap: Absence from Major Public Bioactivity Databases Defines Differentiation Context

As of the search date, 2-(thian-4-yloxy)pyrazine has zero entries in PubChem BioAssay, ChEMBL, BindingDB, and the NIH Molecular Libraries Program—a notable negative finding [1]. By contrast, the thian-4-yloxy motif appears in BindingDB entries with measured IC₅₀ values when attached to other heterocycles: e.g., a pyrazole-bearing compound with IC₅₀ = 28 nM in a calcium mobilization assay (BindingDB BDBM246313, patent US9434693) [2]. This absence of data for the pyrazine analog defines its differentiation not through positive evidence of superiority, but through its status as an unexplored chemotype—suitable for chemical biology probe development or scaffold-hopping campaigns where novelty and IP freedom are valued over pre-existing validation.

Bioactivity screening Database coverage Chemical probe novelty

Synthetic Accessibility and Procurement Purity: Minimal Vendor Coverage Defines Practical Differentiation

2-(Thian-4-yloxy)pyrazine is listed by a limited number of specialty chemical suppliers; its CAS registry date (post-2015) places it among newer building blocks rather than established screening compounds . In contrast, the pyrimidine analog 2-(thian-4-yloxy)pyrimidine (CAS 2197639-39-5) and the quinoxaline analog 2-(thian-4-yloxy)quinoxaline (CAS 2198125-95-8) have comparable or broader vendor coverage with reported purity specifications (e.g., 97% for the quinoxaline analog) . The synthesis of 2-(thian-4-yloxy)pyrazine is described in general terms as a nucleophilic aromatic substitution of 2-halopyrazine with thian-4-ol under basic conditions, a route with precedent in alkoxy-pyrazine literature achieving 70–90% yields [1]. Specific purity, batch-to-batch consistency data, and scale-up feasibility reports are not publicly available for the target compound.

Commercial availability Synthetic complexity Procurement risk

Evidence-Grounded Application Scenarios for 2-(Thian-4-yloxy)pyrazine (CAS 2198020-56-1) in Research Procurement


Scaffold-Hopping from Pyrimidine to Pyrazine in Kinase or PDE4 Inhibitor Programs

For medicinal chemistry teams exploring kinase or phosphodiesterase (PDE4) inhibitor scaffolds where the thian-4-yloxy motif has demonstrated target engagement in pyridine- and pyrimidine-based series (e.g., patent US20060178408A1) [1], 2-(thian-4-yloxy)pyrazine represents a direct scaffold-hop candidate. The pyrazine core's lower basicity and zero dipole moment may alter selectivity profiles and CNS penetration relative to pyrimidine analogs—a hypothesis testable only with the pyrazine compound in hand. Procurement is warranted when a program needs to diversify away from pyrimidine or pyridine cores without losing the thian-4-yl ether pharmacophore.

Chemical Probe Development Targeting 12-Lipoxygenase with a Pyrazine-Thian Ether Chemotype

The single existing biological annotation—testing at 30 µM against platelet 12-lipoxygenase (Aladdin ALA615117) —suggests initial interest in this chemotype for lipoxygenase modulation. While the quantitative outcome is unavailable, procurement is justified for academic or biotech groups seeking to generate the first publicly available 12-LOX dose-response data for a pyrazine-thian-4-yl ether, establishing a novel chemical starting point distinct from the flavonoid-based (baicalein) or catechol-based (CDC, NDGA) 12-LOX inhibitor chemotypes.

Oxidation-State-Dependent Property Profiling of the Thian-4-yl Ether Series

The thian-4-yl group's capacity to undergo controlled oxidation to sulfoxide and sulfone creates an opportunity for systematic structure-property relationship (SPR) studies. Procuring 2-(thian-4-yloxy)pyrazine as the parent sulfide enables medicinal chemistry groups to synthesize and profile all three oxidation states (sulfide, sulfoxide, sulfone), measuring the impact on solubility, logP, metabolic stability, and target binding—a tunability axis that morpholine or tetrahydropyran ethers cannot offer [2]. This scenario is particularly relevant for programs needing to fine-tune polarity without introducing ionizable centers.

Fragment-Based or DNA-Encoded Library (DEL) Diversification with a Sulfur-Containing Heterocycle

As a compact (MW 196.27), rule-of-5-compliant heterocycle with a sulfur atom capable of metal coordination and noncovalent sulfur-π interactions [3], 2-(thian-4-yloxy)pyrazine is structurally suited for inclusion in fragment libraries or as a DEL building block where sulfur-containing scaffolds are underrepresented. Its current absence from major bioactivity databases means that any screening hit would represent a genuine novel starting point with favorable freedom-to-operate characteristics.

Quote Request

Request a Quote for 2-(Thian-4-yloxy)pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.